(2-Cyclopropyl-5-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyclopropyl-5-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropyl-5-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid typically involves the reaction of 2-Cyclopropyl-5-bromo-1-(4-methyl-1H-pyrazol-1-yl)benzene with a boronic acid derivative. The reaction is often carried out under palladium-catalyzed conditions, using a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions are generally mild, with temperatures ranging from room temperature to 80°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and catalysts may vary to optimize cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropyl-5-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, solvents such as THF or DMF.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, which can be further functionalized for use in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Chemistry
In chemistry, (2-Cyclopropyl-5-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for constructing carbon-carbon bonds.
Biology and Medicine
Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its versatility in chemical reactions allows for the creation of materials with specific properties .
Mechanism of Action
The mechanism of action of (2-Cyclopropyl-5-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex. The palladium catalyst facilitates the transmetalation of the boronic acid to the organic halide, followed by reductive elimination to form the desired carbon-carbon bond . This process is highly efficient and can be carried out under mild conditions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
1-Methylpyrazole-4-boronic Acid Pinacol Ester: Another boronic acid derivative with similar reactivity.
Uniqueness
(2-Cyclopropyl-5-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid is unique due to its cyclopropyl and pyrazolyl substituents, which can impart distinct electronic and steric properties. These features can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in synthetic chemistry.
Properties
Molecular Formula |
C13H15BN2O2 |
---|---|
Molecular Weight |
242.08 g/mol |
IUPAC Name |
[2-cyclopropyl-5-(4-methylpyrazol-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C13H15BN2O2/c1-9-7-15-16(8-9)11-4-5-12(10-2-3-10)13(6-11)14(17)18/h4-8,10,17-18H,2-3H2,1H3 |
InChI Key |
QQQPFULHQFFLIR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)N2C=C(C=N2)C)C3CC3)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.